molecular formula C26H23ClN2O4 B264318 (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No. B264318
M. Wt: 462.9 g/mol
InChI Key: OSKMYLZLDQOGSL-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione have been extensively studied. It has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. Additionally, it has been shown to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione in lab experiments is its ability to exhibit multiple pharmacological effects, making it a promising candidate for drug discovery. However, one of the limitations is its relatively low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research and development of (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione. One direction is to investigate its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties, such as solubility and bioavailability. Finally, it may also be beneficial to explore its potential as a lead compound for the development of novel drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves the reaction of 4-chlorobenzaldehyde, 4-propoxybenzaldehyde, pyridine-3-carboxaldehyde, and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.

properties

Product Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Molecular Formula

C26H23ClN2O4

Molecular Weight

462.9 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-propoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H23ClN2O4/c1-2-14-33-21-11-7-18(8-12-21)23-22(24(30)19-5-9-20(27)10-6-19)25(31)26(32)29(23)16-17-4-3-13-28-15-17/h3-13,15,23,30H,2,14,16H2,1H3/b24-22-

InChI Key

OSKMYLZLDQOGSL-GYHWCHFESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2CC4=CN=CC=C4

SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CC4=CN=CC=C4

Origin of Product

United States

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